molecular formula C14H25BO4Si B2744547 4-{2-[(TERT-BUTYLDIMETHYLSILYL)OXY]ETHOXY}PHENYLBORONIC ACID CAS No. 225385-14-8

4-{2-[(TERT-BUTYLDIMETHYLSILYL)OXY]ETHOXY}PHENYLBORONIC ACID

Cat. No.: B2744547
CAS No.: 225385-14-8
M. Wt: 296.25
InChI Key: JTGHFGRXMHQTRH-UHFFFAOYSA-N
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Description

4-{2-[(TERT-BUTYLDIMETHYLSILYL)OXY]ETHOXY}PHENYLBORONIC ACID is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butyldimethylsilyl (TBDMS) protected ethoxy group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile reagent for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(TERT-BUTYLDIMETHYLSILYL)OXY]ETHOXY}PHENYLBORONIC ACID typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The protected intermediate is then subjected to further functionalization to introduce the boronic acid group. The reaction conditions often involve mild temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

4-{2-[(TERT-BUTYLDIMETHYLSILYL)OXY]ETHOXY}PHENYLBORONIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, boronic esters, and borates, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 4-{2-[(TERT-BUTYLDIMETHYLSILYL)OXY]ETHOXY}PHENYLBORONIC ACID exerts its effects involves the interaction of the boronic acid group with various molecular targets. In Suzuki-Miyaura cross-coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The TBDMS group serves as a protecting group, preventing unwanted reactions at the hydroxyl site .

Comparison with Similar Compounds

Similar Compounds

    (tert-Butyldimethylsilyloxy)acetaldehyde: A versatile reagent used in synthetic glycobiology.

    tert-Butyldimethylsilyl chloride: Commonly used for silylation of alcohols.

    Phenyl 6-O-tert-butyldimethylsilyl-1-thio-β-D-glucoside: Used as a building block for complex carbohydrate synthesis.

Uniqueness

4-{2-[(TERT-BUTYLDIMETHYLSILYL)OXY]ETHOXY}PHENYLBORONIC ACID is unique due to its dual functionality, combining the reactivity of the boronic acid group with the protective properties of the TBDMS group. This makes it particularly valuable in multi-step organic syntheses where selective protection and deprotection are crucial.

Properties

IUPAC Name

[4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25BO4Si/c1-14(2,3)20(4,5)19-11-10-18-13-8-6-12(7-9-13)15(16)17/h6-9,16-17H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGHFGRXMHQTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCO[Si](C)(C)C(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25BO4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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